2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}aceticacid
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Overview
Description
2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid is a complex organic compound that combines the structural features of furan, chromone, and acetic acid. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and chromone moieties suggests that it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-(furan-2-yl)-2-oxoacetic acid, which can be synthesized through the oxidation of furfural using reagents such as nitric acid or potassium permanganate . This intermediate is then reacted with 4-hydroxycoumarin under basic conditions to form the chromone-furan hybrid structure . The final step involves the esterification of the resulting compound with chloroacetic acid to yield 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chromone moiety can be reduced to form dihydrochromones.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation.
Major Products
Oxidation: Furanones and chromone derivatives.
Reduction: Dihydrochromones.
Substitution: Esters and amides of 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid.
Scientific Research Applications
2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: Inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-2-oxoacetic acid: Shares the furan moiety but lacks the chromone structure.
4-hydroxycoumarin: Contains the chromone structure but lacks the furan moiety.
Furan-2-carboxylic acid: Similar furan structure but different functional groups.
Uniqueness
2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid is unique due to the combination of furan and chromone moieties, which may confer synergistic biological activities and distinct chemical reactivity compared to its individual components .
Properties
IUPAC Name |
2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-12(17)8-20-15-13(18)9-4-1-2-5-10(9)21-14(15)11-6-3-7-19-11/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJRGRROEBDZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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